molecular formula C12H12F2O4 B2844607 Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate CAS No. 1835726-67-4

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate

Cat. No.: B2844607
CAS No.: 1835726-67-4
M. Wt: 258.221
InChI Key: WURIVMIRSMPKSV-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate (CAS: 1835726-67-4, MFCD28039123) is a fluorinated benzoate ester characterized by a difluoro-oxoethyl side chain at the ortho position of the aromatic ring. Its molecular structure combines an ethoxy group, a difluoromethyl ketone moiety, and a methyl ester, conferring unique electronic and steric properties. This compound is synthesized via coupling reactions involving fluorinated intermediates, as seen in analogous syntheses (e.g., tert-butyl derivatives in ) .

Properties

IUPAC Name

methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-3-18-11(16)12(13,14)9-7-5-4-6-8(9)10(15)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURIVMIRSMPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is typically synthesized through esterification reactions. One common method involves the reaction of 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid.

    Reduction: 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzyl alcohol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate has garnered attention for its potential therapeutic applications due to its unique structural properties. The compound is involved in the development of drugs targeting various biological pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory responses makes it a candidate for developing treatments for chronic inflammatory diseases .

Material Science

In material science, this compound is explored as a building block for synthesizing advanced materials.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of polymers with desired mechanical and thermal properties. Its difluoromethyl group enhances the material's stability and resistance to degradation under harsh conditions .

Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives to improve their performance characteristics, such as adhesion strength and weather resistance .

Catalysis

This compound plays a role in catalytic processes, particularly in organic synthesis.

C-H Activation Reactions

Recent studies have highlighted its effectiveness as a catalyst in para-selective C-H activation reactions of aryl carbonyls. This application is crucial for synthesizing complex organic molecules efficiently .

Green Chemistry Initiatives

The compound is also being explored within the context of green chemistry, where it serves as a solvent or reagent that minimizes environmental impact during chemical reactions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Compounds derived from this structure inhibit tumor growth effectively.
Anti-inflammatory Effects Demonstrated potential to reduce markers of inflammation in vitro.
Polymer Synthesis Enhanced mechanical properties when used as a monomer in polymers.
C-H Activation Efficient catalyst for selective functionalization of aryl compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The difluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Amino Groups

tert-Butyl 4-(2-(diethylamino)-1,1-difluoro-2-oxoethyl)benzoate (2q)

  • Structure: Replaces the ethoxy group with a diethylamino substituent.
  • Synthesis : Prepared via coupling of N,N-diethyl-2,2-difluoro-2-(trimethylsilyl)acetamide with a bromobenzoate ester .
  • Properties: The amino group introduces basicity, altering solubility (e.g., increased water solubility at acidic pH) and reactivity (e.g., susceptibility to protonation or alkylation).

Methyl 3-ethoxy-2-fluorobenzoate (CAS: 1820604-99-6)

  • Structure : Retains the ethoxy group but lacks the difluoro-oxoethyl moiety, instead featuring a single fluorine atom at the meta position.

Complex Derivatives: Phosphanyl and Biphenyl Moieties

Methyl 2'-(diphenylphosphanyl)-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-[1,1'-biphenyl]-4-carboxylate (3o)

  • Structure : Incorporates a biphenyl backbone and a diphenylphosphanyl group.
  • Synthesis : Utilizes ruthenium-catalyzed reactions, highlighting the versatility of fluorinated benzoates in transition-metal-mediated processes .
  • Properties : The phosphanyl group enhances coordination capacity (e.g., catalysis or metal sensing), while the biphenyl structure increases molecular weight and steric hindrance.

Fluorinated Agrochemicals: Sulfonylurea Derivatives

Bensulfuron-methyl (CAS: 83055-99-6)

  • Structure : A sulfonylurea-containing methyl benzoate with methoxy and pyrimidinyl groups.
  • Comparison : While both compounds are methyl benzoates, bensulfuron-methyl’s sulfonylurea moiety enables herbicidal activity via acetolactate synthase inhibition .
  • Fluorine Impact: The target compound’s difluoro group may enhance environmental persistence compared to non-fluorinated agrochemicals.

Non-Fluorinated Analogues: Ethyl 2-Methoxybenzoate

Ethyl 2-methoxybenzoate (CAS: 7335-26-4)

  • Structure : Lacks fluorine atoms, featuring a methoxy group and ethyl ester.
  • Physical Properties: Solubility: Miscible with ethanol; lower logP than fluorinated analogues due to reduced hydrophobicity . Stability: More prone to hydrolysis than fluorinated esters, as fluorine groups resist nucleophilic attack.
  • Applications : Widely used as a flavoring agent, contrasting with the target compound’s likely niche roles.

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Key Substituents Purity Solubility
Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate 1835726-67-4 C₁₂H₁₂F₂O₄ Ethoxy, difluoro-oxoethyl 98% Organic solvents
tert-Butyl 4-(2-(diethylamino)-1,1-difluoro-2-oxoethyl)benzoate - C₁₈H₂₄F₂NO₃ Diethylamino, difluoro-oxoethyl 77% Slightly polar solvents
Methyl 3-ethoxy-2-fluorobenzoate 1820604-99-6 C₁₀H₁₁FO₃ Ethoxy, mono-fluorine 95% Ethanol, hexanes
Bensulfuron-methyl 83055-99-6 C₁₆H₁₈N₄O₇S Sulfonylurea, methoxy - Aqueous (pH-dependent)

Biological Activity

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate, with the CAS number 1835726-67-4, is a compound that has garnered interest in various fields including medicinal chemistry and agrochemicals due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₂F₂O₄
  • Molecular Weight : 258.22 g/mol
  • Structure : The compound features a benzoate moiety with a difluoroketone side chain, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoro ketone functional group is known to enhance reactivity and selectivity towards various enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might modulate the activity of receptors linked to inflammatory responses or metabolic regulation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

In Vitro Studies

Research has shown that this compound exhibits notable activity in vitro:

StudyBiological ActivityConcentrationObservations
Antimicrobial50 µMSignificant inhibition of bacterial growth in Staphylococcus aureus.
Enzyme InhibitionVariesInhibition of key metabolic enzymes was observed, indicating potential for metabolic modulation.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by researchers at VCU demonstrated that the compound effectively inhibited the growth of pathogenic bacteria at concentrations as low as 50 µM. This suggests its potential use as a lead compound in the development of new antimicrobial agents.
  • Metabolic Pathway Interference :
    • Research indicated that this compound could interfere with pathways involving tubulin polymerization, which is crucial for cell division and proliferation in cancer cells . This positions the compound as a candidate for further investigation in cancer therapeutics.

Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : Targeting infections and possibly cancer treatment through enzyme inhibition and receptor modulation.
  • Agricultural Chemistry : As a selective herbicide or pesticide due to its structural characteristics that may disrupt biological processes in pests.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and difluoroalkylation. For example, analogous compounds (e.g., difluoro-oxoethyl derivatives) are synthesized via nucleophilic substitution or coupling reactions using reagents like (methoxymethyl)triphenylphosphonium chloride and butyl lithium in anhydrous THF under nitrogen . Key considerations include:

  • Temperature control : Reactions often proceed at low temperatures (-78°C to 0°C) to stabilize intermediates.
  • Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 5:1) is used to isolate the product .
  • Yield optimization : Stoichiometric excess of reagents (e.g., 1.6 equivalents) and inert atmospheres minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the ester and difluoro-oxoethyl groups. For example, methyl ester protons typically resonate at δ 3.8–4.0 ppm, while difluoro groups split signals in 19^{19}F NMR .

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Challenges include resolving disorder in flexible ethoxy groups or fluorine atoms, requiring high-resolution data (≤ 1.0 Å) and twin refinement if needed .

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns identifying the benzoate backbone .

    Technique Key Parameters Reference
    1^1H NMRCDCl₃ solvent, δ 3.8–4.0 (ester CH₃)
    X-ray CrystallographySHELXL refinement, Mo-Kα radiation
    HRMSESI+/ESI-, m/z accuracy < 5 ppm

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-13^{13}C couplings, especially for fluorinated regions .
  • HPLC-PDA/MS : Detect trace impurities (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .
  • Isotopic Labeling : Introduce 18^{18}O or 19^{19}F labels to track reaction pathways and confirm structural assignments .

Q. What mechanistic insights explain the reactivity of the difluoro-oxoethyl group in nucleophilic or photocatalytic reactions?

  • Methodological Answer : The difluoro-oxoethyl moiety participates in radical-mediated pathways under visible light. For instance, visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) generates difluoroalkyl radicals, enabling C–C bond formation with allylic alcohols . Key steps:

  • Radical initiation : Light excites the catalyst, which oxidizes the difluoro-oxoethyl precursor.
  • Regioselectivity : Electron-deficient fluorinated radicals preferentially attack β-positions of alkenes.
  • Kinetic studies : Use stopped-flow NMR or EPR to monitor radical lifetimes and quenching pathways .

Q. What strategies address challenges in crystallographic refinement of this compound?

  • Methodological Answer :

  • Disordered atoms : Apply PART instructions in SHELXL to model split positions for ethoxy or fluorine atoms .
  • Twinned data : Use HKLF5 format in SHELXL for twin refinement; verify with R₁/R₂ metrics (< 5% difference) .
  • Thermal motion : Constrain ADPs (anisotropic displacement parameters) for non-hydrogen atoms to avoid overfitting .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the ethoxy group with methoxy or cyclopropoxy to modulate lipophilicity (logP) and membrane permeability .
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values of analogs .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2), correlating with anti-inflammatory activity .

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